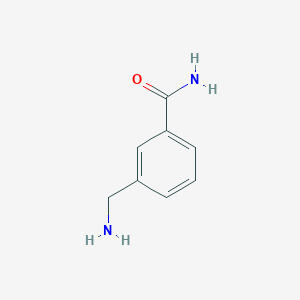
3-(氨甲基)苯甲酰胺
描述
3-(Aminomethyl)benzamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzamide, where an aminomethyl group is attached to the benzene ring at the third position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
科学研究应用
3-(Aminomethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
Target of Action
The primary target of 3-(Aminomethyl)benzamide is Poly ADP Ribose Polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
3-(Aminomethyl)benzamide acts as an inhibitor of PARP . The structure of 3-aminobenzamide is similar to that of NAD+, a substrate of PARP . Therefore, it binds to PARP and prevents it from using up NAD+ . This inhibition of PARP activity impacts the DNA repair process, transcription control, and programmed cell death .
Biochemical Pathways
The inhibition of PARP by 3-(Aminomethyl)benzamide affects the DNA repair pathways . When PARP is activated, it rapidly uses up stores of NAD+ in the cell as it performs DNA repair . By inhibiting PARP, 3-(Aminomethyl)benzamide prevents the depletion of NAD+, thereby affecting the DNA repair process .
Result of Action
The inhibition of PARP by 3-(Aminomethyl)benzamide leads to a decrease in DNA repair, changes in transcription control, and alterations in programmed cell death . Low levels of NAD+ can deplete the amount of ATP found in the cell, which can lead to cell death .
生化分析
Biochemical Properties
It is known that benzamides, the class of compounds to which 3-(Aminomethyl)benzamide belongs, can interact with various enzymes and proteins .
Cellular Effects
The specific cellular effects of 3-(Aminomethyl)benzamide are not well-documented in the literature. It is known that benzamides can have various effects on cells. For example, 3-Aminobenzamide, a similar compound, is known to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Molecular Mechanism
The molecular mechanism of action of 3-(Aminomethyl)benzamide is not well-documented in the literature. Benzamides are known to interact with various biomolecules. For example, 3-Aminobenzamide, a similar compound, binds to PARP and prevents it from using up NAD+, thus influencing gene expression .
Temporal Effects in Laboratory Settings
It is known that benzamides can have various effects over time, including changes in stability and degradation .
Dosage Effects in Animal Models
It is known that benzamides can have various effects at different dosages .
Metabolic Pathways
Benzamides are known to be involved in various metabolic pathways .
Transport and Distribution
Benzamides are known to interact with various transporters and binding proteins .
Subcellular Localization
It is known that benzamides can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
3-(Aminomethyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzoic acid with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.
Another method involves the direct amidation of 3-aminobenzoic acid with formamide in the presence of a dehydrating agent such as phosphorus oxychloride. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
In industrial settings, 3-(Aminomethyl)benzamide can be produced using a continuous flow process. This involves the reaction of 3-aminobenzoic acid with formaldehyde and ammonia in a reactor, followed by purification steps to isolate the desired product. The continuous flow process offers advantages such as improved efficiency, scalability, and reduced production costs.
化学反应分析
Types of Reactions
3-(Aminomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
相似化合物的比较
Similar Compounds
- 3-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)benzamide
- 3-(Aminomethyl)benzylamine
Uniqueness
3-(Aminomethyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
IUPAC Name |
3-(aminomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHLWVJLJXARGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435566 | |
| Record name | 3-(aminomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102562-86-7 | |
| Record name | 3-(aminomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminomethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


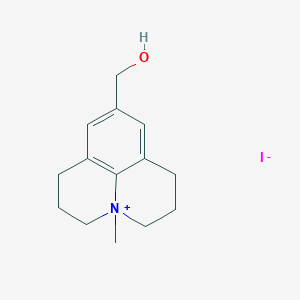
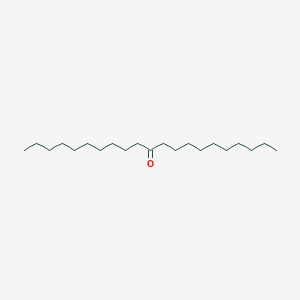



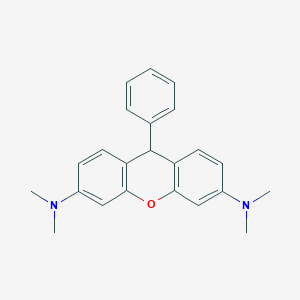
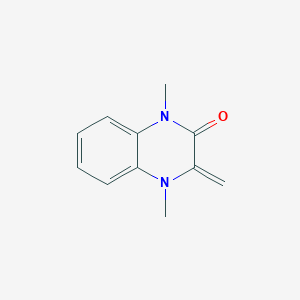

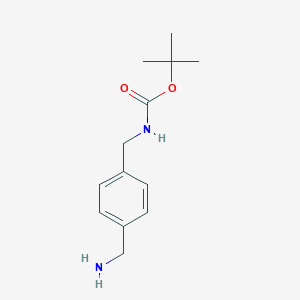
![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)

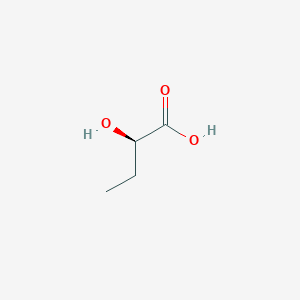
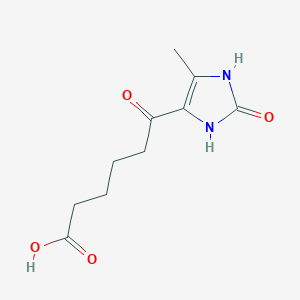
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)
